molecular formula C15H27NO3 B1408621 tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1341039-86-8

tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1408621
CAS No.: 1341039-86-8
M. Wt: 269.38 g/mol
InChI Key: BYWAFPDHLZFJKP-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is a valuable spirocyclic chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a protected carboxylic acid group (Boc) and a hydroxymethyl functional group, making it a versatile intermediate for the synthesis of more complex molecules. Spirocyclic scaffolds like this one are of significant interest in pharmaceutical development due to their rigid three-dimensional structures, which can improve binding selectivity and optimize key drug properties such as solubility and metabolic stability . Research into 1-oxa-8-azaspiro[4.5]decane-based compounds has demonstrated their potential application in the development of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a promising therapeutic target for treating a wide range of conditions, including neuropathic pain, chronic pain, anxiety disorders, and overactive bladder . As a synthetic intermediate, this Boc-protected derivative is essential for constructing novel compounds for probing biological pathways and screening for new therapeutic agents. It is supplied For Research Use Only and is strictly intended for use in a laboratory setting.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)5-4-12(10-15)11-17/h12,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWAFPDHLZFJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)CO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Hydroxymethylation of the Spirocyclic Core

Method Overview:
This approach involves the selective hydroxymethylation of the spirocyclic amine or ester precursor using formaldehyde or paraformaldehyde under basic or acidic conditions, often in the presence of catalysts or activating agents.

Procedure Details:

  • Starting Material: A suitably protected or unprotected spirocyclic amine or ester, such as tert-butyl 8-azaspiro[4.5]decane-8-carboxylate.
  • Reagents: Formaldehyde solution (37% aqueous), catalysts like formic acid or sodium hydroxide, and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • Reaction Conditions:
    • The mixture is cooled to 0°C to control reactivity.
    • Formaldehyde is added dropwise to the stirred solution.
    • The reaction proceeds at room temperature or slightly elevated temperatures (around 25–50°C) for several hours (typically 4–24 hours).
    • The hydroxymethylation occurs selectively at the nitrogen or adjacent carbon atoms depending on the conditions.
  • Work-Up:
    • Quenching with water or dilute acid.
    • Extraction with organic solvents.
    • Purification via chromatography or recrystallization.

Research Data:
While specific experimental data for this exact compound are limited, hydroxymethylation of similar spirocyclic systems has been documented with yields ranging from 70–85%, depending on the conditions and protecting groups.

Multi-Step Synthesis via Functional Group Interconversion

Method Overview:
This strategy involves initial synthesis of the spirocyclic core, followed by selective oxidation or reduction steps to introduce the hydroxymethyl group.

Stepwise Procedure:

  • Step 1: Synthesis of the core spirocyclic structure via cyclization of suitable precursors, such as amino alcohols or amino acids derivatives, using intramolecular cyclization reactions catalyzed by acids or bases.
  • Step 2: Protection of amino groups if necessary, to prevent side reactions.
  • Step 3: Introduction of the hydroxymethyl group through nucleophilic addition of formaldehyde or via oxidation of methyl groups using oxidants like PCC or Dess–Martin periodinane.
  • Step 4: Deprotection and purification to obtain the target compound.

Research Data:
Patents and literature report yields of 60–75% for similar transformations, with the key challenge being selectivity and avoiding over-oxidation.

Asymmetric Synthesis via Chiral Catalysis

Method Overview:
In cases where stereochemistry is critical, asymmetric catalysis using chiral auxiliaries or chiral catalysts can be employed to control the hydroxymethylation step.

Procedure Highlights:

  • Use of chiral Lewis acids or organocatalysts to direct hydroxymethylation at specific sites.
  • Application of enantioselective formaldehyde equivalents to achieve high stereoselectivity.
  • Typical reaction conditions involve low temperatures (-78°C to 0°C) and inert atmospheres.

Research Data:
Limited data are available specifically for this compound, but similar methodologies have achieved enantiomeric excesses exceeding 90% in related spirocyclic systems.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents Key Conditions Typical Yield Advantages Limitations
Hydroxymethylation Protected or unprotected spirocyclic core Formaldehyde, base/acid 0°C–50°C, 4–24h 70–85% Straightforward, high yield Regioselectivity issues, overreaction possible
Multi-step synthesis Precursor with functional groups Cyclization reagents, oxidants Variable 60–75% Precise control over functionalization Longer process, multiple steps
Asymmetric catalysis Chiral catalysts Formaldehyde equivalents -78°C to 0°C Variable Stereocontrol Complex setup, limited data

Notes and Considerations

  • Selectivity: Hydroxymethylation typically occurs at nitrogen or adjacent carbons; controlling regioselectivity is crucial.
  • Protection/Deprotection: Protecting groups such as tert-butyl esters are often maintained during hydroxymethylation to prevent side reactions.
  • Reaction Optimization: Solvent choice, temperature, and reagent equivalents significantly influence yield and selectivity.
  • Purification: Chromatography remains the standard for isolating pure hydroxymethylated products, with flash chromatography being most common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is used as a building block in the synthesis of complex organic molecules. Its spirocyclic structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of spirocyclic compounds with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of spirocyclic drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and safety profiles. Its unique structure allows for the exploration of novel mechanisms of action and therapeutic targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

tert-Butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1245649-50-6)

  • Structural Differences : Incorporates a 2-oxa (oxygen) atom in the spiro ring and a hydroxymethyl group at position 3 instead of position 2.
  • The shifted hydroxymethyl group may reduce steric hindrance compared to the target compound.
  • Synthesis : Achieved via cyanide substitution and reduction steps, differing from the target compound’s synthetic pathway .

tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 374794-96-4)

  • Structural Differences : Lacks the hydroxymethyl group but retains the 2-oxa modification.
  • Impact :
    • Reduced polarity due to the absence of hydroxymethyl, leading to lower aqueous solubility .
    • Maintains spirocyclic rigidity, useful in scaffold-based drug design.

tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1824023-95-1)

  • Structural Differences : Features a hydroxyethyl chain at position 4 and a 1-oxa modification.
  • The 1-oxa substitution may influence metabolic stability compared to nitrogen-rich analogs.

tert-Butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

  • Structural Differences: Replaces hydroxymethyl with a cyano group at position 1 and introduces an 8-oxa atom.
  • Impact: The electron-withdrawing cyano group enhances electrophilicity, altering reactivity in cross-coupling reactions . Reduced hydrogen-bonding capacity compared to hydroxymethyl derivatives.

Physicochemical and Pharmacokinetic Properties

Compound (CAS) logP* Solubility (mg/mL) Melting Point (°C) Stability Notes
1341039-86-8 (Target Compound) 1.8 12.5 (DMSO) Not reported Stable under acidic conditions
1245649-50-6 1.5 9.2 (DMSO) 98–100 Sensitive to oxidation
374794-96-4 2.3 3.8 (DMSO) Not reported High thermal stability
1824023-95-1 1.2 18.0 (Water) 75–77 Hygroscopic

*Calculated using ChemAxon software.

Stability and Handling Considerations

  • The tert-butyl group in the target compound provides steric shielding, improving shelf-life compared to unprotected amines (e.g., CAS 336191-17-4) .
  • Analogs with hydroxyethyl chains (e.g., 1824023-95-1) require desiccation to prevent hydrolysis .

Biological Activity

tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is a compound with potential biological significance, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H27NO3
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 1341039-86-8

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : Compounds in the same class have shown potential in quenching free radicals, thus protecting cells from oxidative stress. For instance, studies on related spiro compounds suggest they can mitigate oxidative damage in cellular models by enhancing antioxidant enzyme activity .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties against neurodegenerative conditions by modulating signaling pathways such as ERK/MAPK and PI3K/Akt, which are crucial for cell survival under stress conditions .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and pain perception.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Petcharat et al. (2015)Demonstrated that related compounds protect SH-SY5Y neuroblastoma cells from tert-butyl hydroperoxide-induced apoptosis via activation of ERK1/2 and PI3K pathways .
Fomin et al. (1988)Investigated the oxidative conversion of similar azaspiro compounds, noting their interactions with free radicals and implications for cellular damage prevention .
AstaTech (2024)Provided data on the stability and reactivity of tert-butyl derivatives, suggesting a robust profile suitable for further pharmacological exploration .

Therapeutic Potential

The therapeutic applications of this compound may include:

  • Neurological Disorders : Given its neuroprotective effects, this compound could be explored for treating conditions like Alzheimer's disease or Parkinson's disease.
  • Antioxidant Therapies : Its ability to combat oxidative stress positions it as a candidate for formulations aimed at reducing cellular damage in various diseases.
  • Pain Management : By inhibiting specific enzymatic pathways, it may serve as a basis for developing new analgesics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Pd-catalyzed aza-Heck cyclizations are effective for constructing the spirocyclic core. For example, using Pd₂(dba)₃ (2.5 mol%) with PA-(4-(CF₃)C₆H₄) ligand (15 mol%) in THF at 130°C under basic conditions (Et₃N) achieves cyclization. Purification via flash column chromatography (FCC) with gradient elution (toluene:acetone or petroleum ether:acetone) can isolate the product in moderate yields (~67%) . Optimize yields by adjusting catalyst loading, reaction time, and solvent polarity. Protecting the hydroxymethyl group (e.g., as a silyl ether) may prevent side reactions during synthesis.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Follow GHS hazard guidelines (H302, H315, H319, H335) by using nitrile gloves, lab coats, and eye protection. Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Use fume hoods to avoid inhalation exposure . For spills, neutralize with inert absorbents and dispose of contaminated materials as hazardous waste .

Q. What spectroscopic methods are critical for confirming the structure and stereochemistry of this spiro compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm the spirocyclic scaffold and hydroxymethyl group. NOE correlations (e.g., between t-Bu and adjacent protons) resolve E/Z isomerism in related compounds .
  • IR : Identify functional groups (e.g., carbonyl stretch at ~1698 cm⁻¹ for the carboxylate ).
  • HRMS : Validate molecular weight (e.g., [M+H]+ with <2 ppm error) to confirm purity .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for hydroxymethyl-substituted 8-azaspiro[4.5]decane derivatives?

  • Methodological Answer : Employ chiral phosphoramidite ligands in copper-catalyzed asymmetric reactions. For example, (7S,9R)-configured spiro compounds are synthesized using enantiopure ligands, followed by chiral HPLC or FCC (SiO₂, EtOAc/n-hexane) to separate enantiomers . Monitor enantiomeric excess (ee) via chiral stationary-phase HPLC or polarimetry.

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for spirocyclic compounds with hydroxymethyl substituents?

  • Methodological Answer :

  • Analog Synthesis : Replace the hydroxymethyl group with bioisosteres (e.g., aminomethyl or oxa/aza variants ) and compare activity.
  • Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition or receptor binding). For example, spiropiperidines with substituted side chains show selective binding to σ receptors .
  • Computational Modeling : Use docking studies to correlate substituent orientation with activity, leveraging crystallographic data from related scaffolds .

Q. How can conflicting spectral data or unexpected reaction outcomes be resolved during the synthesis of this compound?

  • Methodological Answer :

  • Isomer Identification : Apply NOE experiments to distinguish regioisomers (e.g., E vs. Z configurations in olefinic intermediates ).
  • Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., over-oxidation of hydroxymethyl to carboxylate).
  • Reaction Optimization : Screen alternative ligands (e.g., Buchwald-type for Pd catalysis) or solvents (DMF for polar intermediates) to suppress side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

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